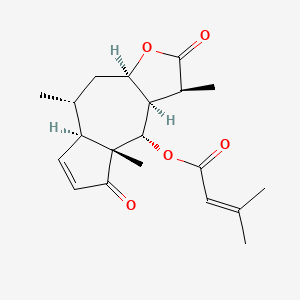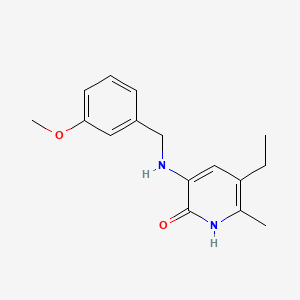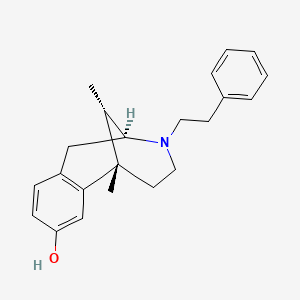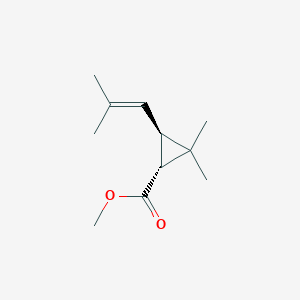
Methyl trans-chrysanthemate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl Chrysanthemate, Trans-(+)- . It is a chemical compound with the molecular formula C11H18O2 . This compound is a methyl ester derivative of chrysanthemic acid and is commonly used in various applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl Chrysanthemate, Trans-(+)- can be synthesized through the esterification of chrysanthemic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of Methyl Chrysanthemate, Trans-(+)- involves large-scale esterification processes. The reaction is conducted in continuous reactors where chrysanthemic acid and methanol are continuously fed into the reactor along with the acid catalyst. The product is then purified through distillation to obtain the desired ester in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl Chrysanthemate, Trans-(+)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chrysanthemic acid.
Reduction: Reduction reactions can convert it back to chrysanthemic alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Chrysanthemic acid.
Reduction: Chrysanthemic alcohol.
Substitution: Various substituted chrysanthemates depending on the nucleophile used
Applications De Recherche Scientifique
Methyl Chrysanthemate, Trans-(+)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including insecticidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents
Mécanisme D'action
The mechanism of action of Methyl Chrysanthemate, Trans-(+)- involves its interaction with specific molecular targets. It is known to act on the nervous system of insects, leading to paralysis and death. The compound targets the sodium channels in the nerve cells, disrupting the normal transmission of nerve impulses. This action makes it an effective insecticide .
Comparaison Avec Des Composés Similaires
Chrysanthemic Acid: The parent compound from which Methyl Chrysanthemate is derived.
Chrysanthemic Alcohol: The reduced form of chrysanthemic acid.
Other Chrysanthemates: Various esters of chrysanthemic acid with different alcohols.
Uniqueness: Methyl Chrysanthemate, Trans-(+)- is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Its trans configuration also contributes to its effectiveness as an insecticide compared to other similar compounds .
Propriétés
Numéro CAS |
24141-52-4 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-7(2)6-8-9(10(12)13-5)11(8,3)4/h6,8-9H,1-5H3/t8-,9+/m1/s1 |
Clé InChI |
ITNHSNMLIFFVQC-BDAKNGLRSA-N |
SMILES isomérique |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OC)C |
SMILES canonique |
CC(=CC1C(C1(C)C)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



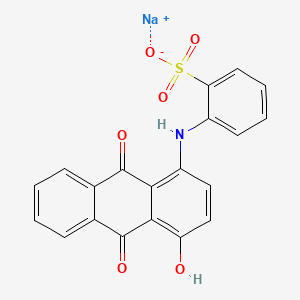
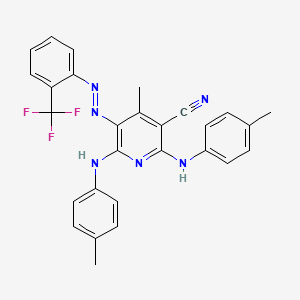

![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)
